molecular formula C9H9N B3351581 7,8-Dihydroquinoline CAS No. 37624-11-6

7,8-Dihydroquinoline

Cat. No. B3351581
CAS RN: 37624-11-6
M. Wt: 131.17 g/mol
InChI Key: RKNCRHZZEDXQRF-UHFFFAOYSA-N
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Description

7,8-Dihydroquinoline is a useful synthetic intermediate . It has a partially-saturated bicyclic ring system that is often modified to enhance its pharmacological properties. The presence of the double ring structure and a heteroatom (N) in molecules of quinolines allows to successfully employ these compounds in various transformations .


Synthesis Analysis

The synthesis of 7,8-dihydroquinoline-5(6H)-one derivatives has been achieved through various methods. A one-pot synthesis involving trifluoromethyl groups has been optimized using ^1H NMR studies, leading to novel 2,6-disubstituted derivatives with a tertiary-substituent . Another approach involves a four-component one-pot condensation to incorporate an ionone unit, resulting in novel derivatives with antioxidant properties.


Molecular Structure Analysis

7,8-Dihydroquinoline has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety, with the molecular formula C9H9N . This structure allows these compounds to be used in various transformations . Structural characterization of 7,8-dihydroquinolin-5(6H)-one derivatives is typically performed using various spectroscopic techniques.


Chemical Reactions Analysis

The chemical reactivity of 7,8-dihydroquinolin-5(6H)-one derivatives is explored through various reactions. The intramolecular Wittig reaction has been used to synthesize hexahydroquinolin-2(1H)-ones. A cascade halosulfonylation of 1,7-enynes has been developed to synthesize densely functionalized 3,4-dihydroquinolin-2(1H)-ones .


Physical And Chemical Properties Analysis

The physical and chemical properties of 7,8-dihydroquinolin-5(6H)-one derivatives are closely related to their molecular structure and the substituents present on the bicyclic ring system. These properties are crucial for their biological activity and are often tailored to improve their pharmacokinetic properties.

Safety And Hazards

7,8-Dihydroquinoline is considered hazardous. It is toxic if swallowed, may cause an allergic skin reaction, causes serious eye damage, and may damage fertility or the unborn child . It is also very toxic to aquatic life with long-lasting effects .

Future Directions

New methods for preparing 7,8-dihydroquinoline-5(6H)-one and 6,7-dihydro-5H-1-pyrindin-5-one from 1,3-diketone compound, ammonium acetate, and 1,1,3,3-tetraethoxylpropane have been developed . This suggests that future research could focus on further optimizing these synthesis methods and exploring the potential applications of these compounds.

properties

IUPAC Name

7,8-dihydroquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N/c1-2-6-9-8(4-1)5-3-7-10-9/h1,3-5,7H,2,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKNCRHZZEDXQRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=C1)C=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90488070
Record name 7,8-Dihydroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90488070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

131.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7,8-Dihydroquinoline

CAS RN

37624-11-6
Record name 7,8-Dihydroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90488070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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